Thioglycolate(2-)

Description

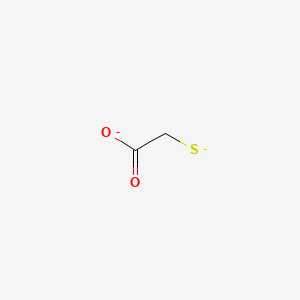

Structure

3D Structure

Properties

IUPAC Name |

2-sulfidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERGRDVMFNCDR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O2S-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304062 | |

| Record name | Acetic acid, mercapto-, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16561-17-4 | |

| Record name | Acetic acid, mercapto-, ion(2-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16561-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, mercapto, ion(2-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016561174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, mercapto-, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Sodium Thioglycolate as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of sodium thioglycolate as a reducing agent. It covers the fundamental chemical principles, thermodynamics, and kinetics of its reductive capabilities, with a focus on its interaction with disulfide bonds. Detailed experimental protocols for protein reduction and subsequent thiol quantification are also provided.

Introduction to Sodium Thioglycolate

Sodium thioglycolate (NaS-CH₂-COOH) is the sodium salt of thioglycolic acid. It is a versatile reducing agent utilized across various scientific and industrial fields. In microbiology, it serves as a key component in thioglycollate broth to create anaerobic or microaerophilic environments by scavenging dissolved oxygen[1][2]. In biochemistry and drug development, its primary role is the cleavage of disulfide bonds in proteins and peptides, a critical step in protein characterization, refolding, and analysis[3]. The efficacy of sodium thioglycolate stems from the nucleophilic nature of its thiol (-SH) group.

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism by which sodium thioglycolate reduces disulfide bonds is through a process known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where the thiolate anion (RS⁻) of thioglycolate attacks one of the sulfur atoms in a disulfide bond (R'-S-S-R'). The reaction proceeds in two main steps, ultimately converting one disulfide bond into two free thiol groups.

Step 1: Nucleophilic Attack and Formation of a Mixed Disulfide

The reaction is initiated by the deprotonated thiol group, the thiolate anion (⁻S-CH₂-COO⁻), which is a potent nucleophile. The concentration of this reactive species is pH-dependent, increasing as the pH approaches and exceeds the pKa of the thiol group (~9.3)[1]. The thiolate attacks one sulfur atom of the target disulfide bond. This cleaves the disulfide bond, forming a new, transient mixed disulfide between the thioglycolate molecule and one of the original cysteine residues, and releasing the other cysteine as a free thiolate.

Step 2: Reduction of the Mixed Disulfide

A second thioglycolate molecule then attacks the mixed disulfide intermediate. This second nucleophilic attack cleaves the newly formed disulfide bond, releasing the second cysteine residue as a free thiol and forming an oxidized thioglycolate dimer, dithiodiglycolic acid ([SCH₂CO₂H]₂).

The overall stoichiometry of the reaction is: 2 HS-CH₂-COONa + R-S-S-R → NaOOC-CH₂-S-S-CH₂-COONa + 2 R-SH

This two-step process effectively reduces a stable disulfide cross-link into two free sulfhydryl groups, which can significantly alter the tertiary and quaternary structure of a protein.

Thermodynamics and Kinetics

The feasibility and rate of the thiol-disulfide exchange reaction are governed by thermodynamic and kinetic parameters.

Data Presentation: Redox Potentials and pKa

| Parameter | Value | Compound | Reference / Note |

| Standard Reduction Potential (E°') | ~ -0.22 V to -0.24 V at pH 7 | Thioglycolic Acid | Estimated from Cysteine (-0.22 V) and Glutathione (-0.24 V) potentials[6]. |

| pKa₁ (-COOH) | 3.55 - 3.82 | Thioglycolic Acid | Carboxylic acid group dissociation[1]. |

| pKa₂ (-SH) | 9.30 - 10.23 | Thioglycolic Acid | Thiol group dissociation to the reactive thiolate anion[1]. |

Table 1: Physicochemical Properties of Thioglycolic Acid

Reaction Kinetics

The rate of disulfide bond reduction is dependent on several factors:

-

pH: The reaction rate increases significantly at pH values above 7, and especially as the pH approaches the pKa of the thiol group (~9.3), due to the increased concentration of the reactive thiolate anion[1].

-

Concentration: As a bimolecular reaction, the rate is dependent on the concentrations of both the thiolate and the disulfide bond.

-

Temperature: Higher temperatures generally increase the reaction rate.

-

Steric Hindrance: The accessibility of the disulfide bond within the protein's three-dimensional structure can be a rate-limiting factor. Denaturing conditions are often used to expose buried disulfide bonds.

While a specific rate constant for thioglycolate reducing a protein disulfide is highly dependent on the substrate and conditions, studies on analogous thiol-disulfide exchange reactions provide insight into the kinetics, which typically follow second-order rate laws.

Experimental Protocols

Protocol for the Reduction of Protein Disulfide Bonds

This protocol provides a general method for reducing disulfide bonds in a protein sample, using Bovine Serum Albumin (BSA) as an example. It is based on established principles for protein reduction.

Materials:

-

Bovine Serum Albumin (BSA)

-

Sodium Thioglycolate

-

Tris-HCl Buffer (1.0 M, pH 8.5)

-

EDTA Solution (0.5 M)

-

Urea (optional, for denaturation)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Deionized Water

Procedure:

-

Prepare Protein Solution: Dissolve BSA in deionized water to a final concentration of 1-10 mg/mL.

-

Prepare Reduction Buffer: Prepare a 100 mM Tris-HCl buffer containing 10 mM EDTA. If denaturation is required to expose buried disulfide bonds, add urea to a final concentration of 6-8 M. Adjust the final pH to 8.5.

-

Add Protein to Buffer: Add the BSA solution to the reduction buffer.

-

Prepare and Add Reducing Agent: Prepare a fresh 1.0 M stock solution of sodium thioglycolate in deionized water. Add the sodium thioglycolate stock solution to the protein mixture to achieve a final concentration of 10-100 mM. A 20 to 100-fold molar excess of reducing agent over the estimated disulfide bond concentration is typical.

-

Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes. For more resistant disulfide bonds, the incubation time or temperature (e.g., up to 50°C) can be increased.

-

Stopping the Reaction (Optional): The reaction can be stopped by acidification (e.g., with acetic acid) or by removing the excess reducing agent.

-

Removal of Reducing Agent: The excess sodium thioglycolate must be removed before downstream applications like alkylation or mass spectrometry. This is typically achieved by dialysis, buffer exchange, or using a desalting column.

Protocol for Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol is used to measure the concentration of free sulfhydryl groups generated after the reduction of disulfide bonds.

Materials:

-

Reduced Protein Sample (from protocol 4.1, after removal of thioglycolate)

-

Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0

-

Cysteine or N-acetylcysteine (for standard curve)

Procedure:

-

Prepare DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Prepare Cysteine Standards: Prepare a series of known concentrations of cysteine (e.g., 0 to 1.5 mM) in the Reaction Buffer to generate a standard curve.

-

Sample Preparation: Dilute the reduced protein sample in the Reaction Buffer to a concentration that falls within the range of the standard curve. Prepare a blank using the same buffer without the protein.

-

Reaction:

-

To 250 µL of each standard, the protein sample, and the blank in separate test tubes or microplate wells, add 50 µL of the DTNB stock solution.

-

Mix thoroughly.

-

-

Incubation: Incubate at room temperature for 15 minutes.

-

Measurement: Measure the absorbance of all samples at 412 nm using a spectrophotometer.

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and the protein sample.

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Determine the concentration of thiols in the protein sample by interpolating its absorbance value on the standard curve.

-

Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε) of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹ at 412 nm[7].

-

Conclusion

Sodium thioglycolate is an effective and widely used reducing agent whose mechanism is centered on the principle of thiol-disulfide exchange. The reaction is driven by the nucleophilic thiolate anion and proceeds through a mixed disulfide intermediate to cleave stable disulfide bonds. The efficiency of this process is highly dependent on pH, concentration, and substrate accessibility. By understanding the core mechanism and controlling the reaction conditions as detailed in the provided protocols, researchers can effectively utilize sodium thioglycolate for a range of applications in protein chemistry and drug development.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium Constants of Exchange Reactions of Cystine with Glutathione and with Thioglycolic Acid Both in the Oxidized and Reduced State | Scilit [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. » What is the redox potential of a cell? [book.bionumbers.org]

- 7. broadpharm.com [broadpharm.com]

Chemical properties of thioglycolate(2-) anion.

An In-depth Technical Guide to the Chemical Properties of the Thioglycolate(2-) Anion

Introduction

The thioglycolate(2-) anion, systematically named 2-sulfidoacetate (⁻SCH₂COO⁻), is the dianion of thioglycolic acid (HSCH₂COOH), also known as mercaptoacetic acid.[1][2] This small organic molecule is of significant interest in various scientific and industrial fields due to its distinct chemical functionalities: a soft thiol(ate) group and a hard carboxylate group. This dual nature allows it to act as a potent reducing agent, a versatile chelating ligand for a wide range of metal ions, and a reactive nucleophile.[3] Its properties are harnessed in applications ranging from cosmetics, such as depilatory creams and hair perming solutions (in its monoanionic or salt form), to bacteriology for preparing specialized growth media and as a stabilizer for PVC.[1][4] This guide provides a detailed examination of the core chemical properties of the thioglycolate(2-) anion, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Acid-Base Properties

The thioglycolate(2-) anion is formed through the sequential deprotonation of its parent compound, thioglycolic acid. The first proton is lost from the more acidic carboxylic acid group, followed by the second proton from the thiol group.[1][5] The acid dissociation constants (pKa) are critical parameters that dictate the species present at a given pH.

Table 1: Physicochemical Properties of Thioglycolic Acid and its Anions

| Property | Value | Source |

|---|---|---|

| Thioglycolic Acid (TGA) | ||

| Molecular Formula | C₂H₄O₂S | |

| Molar Mass | 92.12 g/mol | [6] |

| pKa₁ (Carboxylic Acid) | 3.83 | [1][5] |

| pKa₂ (Thiol) | 9.3 | [1][5] |

| Thioglycolate(1-) Anion | ||

| Molecular Formula | C₂H₃O₂S⁻ | [7] |

| Molar Mass | 91.11 g/mol | [7] |

| Thioglycolate(2-) Anion | ||

| Molecular Formula | C₂H₂O₂S²⁻ | [2] |

| Molar Mass | 90.10 g/mol |[2] |

The acid-base equilibrium is fundamental to understanding the anion's reactivity. The dianion, thioglycolate(2-), becomes the predominant species in solutions with a pH above 9.3.

Redox Chemistry

Thioglycolic acid and its anions are effective reducing agents, with their reducing power increasing at higher pH values where the thiolate anion is more prevalent.[1] The thiolate group is readily oxidized, most commonly forming a disulfide bond. The primary oxidation product is 2,2'-dithiodiglycolic acid.[1][3] This reaction is central to its application in cosmetology, where it cleaves disulfide bonds in hair keratin.[3][8]

The oxidation half-reaction can be represented as: 2 ⁻SCH₂COO⁻ → (⁻OOCCH₂S)₂ + 2e⁻

This reaction can be initiated by various oxidizing agents, including molecular oxygen (air oxidation) and hydrogen peroxide.[3][6] The susceptibility to air oxidation means that solutions of thioglycolate salts may lose purity upon storage.[6]

Coordination Chemistry

With its distinct soft sulfur donor and hard oxygen donor atoms, the thioglycolate(2-) anion is an excellent chelating ligand, forming stable complexes with a wide array of metal ions.[1] It typically acts as a bidentate ligand, coordinating to a metal center through both the sulfur and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring.

The classification of metal ions as hard, soft, or borderline acids influences their binding preference. Soft metal ions like Hg²⁺ and Au³⁺ exhibit strong affinity for the soft thiolate sulfur, while hard metal ions like Fe³⁺ and Al³⁺ interact strongly with the hard carboxylate oxygen.[9] Intermediate ions like Pb²⁺, Cd²⁺, and Cu²⁺ interact favorably with both donor sites.[9][10] This property has led to its use in detecting metal ions such as iron, molybdenum, silver, and tin.[1]

Table 2: Logarithmic Stability Constants (log β) for Selected Metal-Thioglycolate Complexes

| Metal Ion | Complex Species | log β | Conditions | Source |

|---|---|---|---|---|

| Cd²⁺ | [Cd(TGA)] | - | pCd = 6.00 | [10] |

| Pb²⁺ | [Pb(TGA)] | - | - | [10] |

| Hg²⁺ | [Hg(TGA)₂] | - | - | [10] |

| Fe³⁺ | [Fe(TGA)]⁺ | - | Forms red-violet complex | [1][11] |

| Au³⁺ | [Au(TGA)₂]⁻ | - | Used in synthesis | [12] |

Note: Comprehensive stability constant data is sparse and varies with experimental conditions (ionic strength, temperature, pH). The pM value (pCd = -log[Cd²⁺]) indicates the ability of the ligand to sequester the metal ion.[10]

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This protocol outlines a standard method for determining the two pKa values of thioglycolic acid.

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Thioglycolic acid (TGA)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Nitrogen gas source

Procedure:

-

Solution Preparation: Prepare a ~0.01 M solution of thioglycolic acid in a beaker. For example, add the appropriate amount of TGA to 50 mL of deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.1 M).

-

Inert Atmosphere: Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.

-

Initial Acidification: If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2, ensuring the TGA is fully protonated.

-

Titration: Immerse the calibrated pH electrode in the solution. Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.[13] Continue the titration until the pH reaches ~12.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

The curve will show two equivalence points. The pH at the halfway point to the first equivalence point corresponds to pKa₁.

-

The pH at the halfway point between the first and second equivalence points corresponds to pKa₂.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

-

Synthesis and Characterization of a Metal-Thioglycolate Complex

This generalized protocol describes the synthesis of a transition metal complex, such as a Nickel(II)-thioglycolate complex.

Materials and Equipment:

-

Schlenk line or glove box for inert atmosphere techniques (optional, but recommended)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel or similar)

-

Solvents (e.g., ethanol, water, diethyl ether)

-

Metal salt precursor (e.g., NiCl₂·6H₂O)

-

Thioglycolic acid and a base (e.g., NaOH or NaH) to form the dianion in situ.

-

Characterization instruments: FT-IR spectrometer, UV-Vis spectrophotometer, NMR spectrometer, Elemental Analyzer.

Procedure:

-

Ligand Preparation: In a round-bottom flask, dissolve thioglycolic acid in a suitable solvent like ethanol. Add two molar equivalents of a strong base (e.g., sodium hydroxide in ethanol) dropwise under stirring to deprotonate the acid and form the disodium thioglycolate salt in situ.

-

Complexation Reaction: Prepare a solution of the metal salt (e.g., NiCl₂) in the same solvent. Add this solution dropwise to the stirred ligand solution.[14] The molar ratio of metal to ligand can be varied to target specific stoichiometries (e.g., 1:2 for [Ni(TGA)₂]²⁻).

-

Reaction and Isolation: A precipitate may form immediately.[14] Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.[12]

-

Purification: After cooling to room temperature, collect the solid product by filtration. Wash the precipitate with the reaction solvent (ethanol) followed by a non-coordinating, volatile solvent like diethyl ether to remove unreacted starting materials.[12]

-

Drying: Dry the final product under vacuum.

-

Characterization:

-

FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free ligand. Look for a shift in the C=O stretching frequency of the carboxylate group and the disappearance of the S-H stretch, indicating coordination.

-

UV-Vis Spectroscopy: Record the electronic spectrum to observe d-d transitions characteristic of the metal ion in its new coordination environment.

-

Elemental Analysis: Determine the C, H, N, and S content to confirm the empirical formula of the synthesized complex.

-

Magnetic Susceptibility: Measure the magnetic moment to determine the spin state of the metal center (e.g., for paramagnetic Ni(II)).[14]

-

References

- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 2. Thioglycolate(2-) | C2H2O2S-2 | CID 17756758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium thioglycolate | 5421-46-5 | Benchchem [benchchem.com]

- 4. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetic acid, mercapto-, ion(1-) | C2H3O2S- | CID 5086465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ammonium thioglycolate - Wikipedia [en.wikipedia.org]

- 9. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Role of sodium thioglycolate in creating anaerobic conditions for microbiology.

An In-depth Technical Guide on the Role of Sodium Thioglycolate in Creating Anaerobic Conditions for Microbiology

Introduction

The cultivation of anaerobic microorganisms, which thrive in oxygen-depleted environments, presents a significant challenge in microbiology.[1] These organisms are pivotal in diverse fields, including clinical diagnostics, industrial fermentation, bioremediation, and understanding the human microbiome.[2] Achieving and maintaining an anaerobic atmosphere is critical for their successful isolation and study. While methods like anaerobic jars and chambers are effective, the use of reducing agents within culture media provides a simple and efficient way to create suitable growth conditions.[3][4] Sodium thioglycolate (C₂H₃NaO₂S) is a key reducing agent widely employed in microbiological media to establish and maintain an anaerobic environment, facilitating the growth of a broad spectrum of anaerobic and microaerophilic bacteria.[5][6]

This technical guide provides a comprehensive overview of the chemical principles, applications, and methodologies associated with the use of sodium thioglycolate for creating anaerobic conditions. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of anaerobic culture techniques.

Chemical Properties and Mechanism of Action

Sodium thioglycolate is the sodium salt of thioglycolic acid. Its efficacy in creating anaerobic conditions stems from its chemical properties as a potent reducing agent.[7]

2.1 Oxygen Scavenging

The primary function of sodium thioglycolate is to reduce molecular oxygen. The sulfhydryl group (-SH) in the thioglycolate molecule readily reacts with dissolved oxygen in the culture medium, effectively scavenging it and lowering the overall oxidation-reduction (redox) potential.[8][9] This chemical reduction of oxygen creates an environment with low oxygen tension, which is essential for the survival and proliferation of obligate anaerobes.[10] The reaction prevents the formation of toxic oxygen byproducts, such as peroxides, which can be lethal to anaerobic organisms.[11][12]

2.2 Neutralization of Preservatives

Beyond oxygen reduction, the sulfhydryl groups in sodium thioglycolate can neutralize the bacteriostatic effects of mercurial compounds and other heavy metals that may be present in clinical or environmental samples.[8][11] This property makes thioglycolate-containing media particularly useful for sterility testing of biological products and other materials that may contain such preservatives.[12]

Figure 1: Chemical reduction of oxygen by sodium thioglycolate.

Application in Microbiological Culture Media

Sodium thioglycolate is a fundamental component of various media designed for the cultivation of anaerobes, most notably Fluid Thioglycollate Medium (FTM).[13] This medium is versatile, supporting the growth of obligate anaerobes, facultative anaerobes, microaerophiles, and aerobes.[11][14] The components of the medium work synergistically to create a gradient of oxygen concentration.

-

Reducing Agents (Sodium Thioglycolate and L-Cystine): These compounds consume oxygen, lowering the redox potential throughout the medium.[8]

-

Low Agar Concentration (approx. 0.075%): A small amount of agar is added to increase viscosity, which helps to prevent the rapid diffusion of oxygen from the air into the medium and minimizes convection currents.[8][9] This helps maintain the anaerobic conditions in the lower portion of the tube.[15]

-

Redox Indicator (Resazurin or Methylene Blue): Resazurin is commonly used and acts as a visual indicator of oxygen presence.[16] It is pink in its oxidized state (in the presence of oxygen) and colorless in its reduced state (in the absence of oxygen).[8][17] This creates a distinct pink layer at the top of the medium where oxygen has diffused from the atmosphere. Methylene blue, another indicator, is green when oxidized.[18]

-

Nutrients: A rich combination of casein, yeast extract, and dextrose provides the necessary carbon, nitrogen, and vitamins to support the growth of a wide range of bacteria, including fastidious organisms.[11][19]

Data Presentation: Media Composition

The precise formulation of thioglycolate-based media is critical for its performance. The tables below summarize the typical compositions of Fluid Thioglycollate Medium and Brewer's Anaerobic Agar.

Table 1: Typical Composition of Fluid Thioglycollate Medium (FTM)

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Pancreatic Digest of Casein | 15.0 | Source of nitrogen and carbon[11] |

| Yeast Extract | 5.0 | Source of vitamins and growth factors[13] |

| Dextrose (Glucose) | 5.5 | Fermentable carbohydrate energy source[11] |

| Sodium Chloride | 2.5 | Maintains osmotic equilibrium[16] |

| L-Cystine | 0.5 | Reducing agent; growth factor[8] |

| Sodium Thioglycollate | 0.5 | Primary reducing agent; oxygen scavenger [6] |

| Agar | 0.75 | Slows oxygen diffusion[9] |

| Resazurin Sodium | 0.001 | Redox indicator[16] |

| Final pH | 7.1 ± 0.2 | Optimal pH for growth |

(Data compiled from sources[9][11][13][19][20])

Table 2: Typical Composition of Brewer's Anaerobic Agar

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Proteose Peptone | 10.0 | Source of nitrogen and carbon |

| Casein Enzymic Hydrolysate | 10.0 | Source of amino acids |

| Yeast Extract | 5.0 | Source of vitamins |

| Dextrose | 10.0 | Fermentable carbohydrate |

| Sodium Chloride | 5.0 | Maintains osmotic equilibrium |

| Sodium Thioglycollate | 2.0 | Primary reducing agent [21] |

| Sodium Formaldehyde Sulphoxylate | 1.0 | Reducing agent[22] |

| Resazurin | 0.002 | Redox indicator[21] |

| Agar | 15.0 | Solidifying agent |

| Final pH | 7.2 ± 0.2 | Optimal pH for growth |

(Data compiled from source[21])

Experimental Protocols

Detailed and consistent methodologies are crucial for the successful use of thioglycollate media.

5.1 Protocol for Preparation of Fluid Thioglycollate Medium

This protocol is standard for preparing FTM from a dehydrated commercial powder.

-

Suspension: Suspend the amount of dehydrated medium specified by the manufacturer (typically 29.5 - 29.8 grams) in 1 liter of purified, demineralized water.[16][19]

-

Dissolution: Heat the suspension to boiling while stirring or agitating continuously to ensure the medium dissolves completely.[16]

-

Dispensing: Dispense the dissolved medium into appropriate containers, such as test tubes or bottles.[18]

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[16][19]

-

Cooling and Storage: Allow the medium to cool to room temperature (25°C). Store the prepared medium in a cool, dark place.[19][20]

-

Pre-use Check: Before use, inspect the medium. If more than the upper one-third of the medium has turned pink, it indicates excessive oxidation.[20] The medium can be restored once by heating it in a boiling water bath or free-flowing steam until the pink color disappears. Do not reheat more than once, as this can generate toxic byproducts.[11][16]

5.2 Protocol for Determining Bacterial Oxygen Requirements

FTM is an excellent differential medium for determining the aerotolerance of microorganisms.[14]

-

Inoculation: Using a sterile inoculating needle or pipette, inoculate a tube of FTM with the bacterial culture. Stab the inoculum deep into the medium towards the bottom of the tube to ensure distribution throughout the oxygen gradient.[23]

-

Incubation: Incubate the inoculated tube at the optimal temperature for the microorganism (e.g., 35-37°C) for 24 to 48 hours.[11] Do not tighten the cap completely, to allow for gas exchange.

-

Interpretation: Observe the pattern of growth within the tube relative to the pink, oxygenated layer at the top. The location of turbidity indicates the organism's oxygen requirement.[10][14] (See Figure 2 and Figure 3).

Figure 2: Workflow for using Fluid Thioglycollate Medium.

Figure 3: Logical relationship of growth patterns in FTM.

Conclusion

Sodium thioglycolate is an indispensable reagent in anaerobic microbiology. Its ability to effectively reduce molecular oxygen and lower the redox potential of culture media provides a simple, reliable, and cost-effective method for cultivating a wide range of anaerobic and microaerophilic organisms.[6] When incorporated into a well-formulated medium like Fluid Thioglycollate Broth, it enables not only the growth but also the differentiation of microorganisms based on their oxygen requirements.[14] For researchers and scientists in microbiology and drug development, a thorough understanding of the principles and protocols governing the use of sodium thioglycolate is fundamental to achieving accurate and reproducible results in the study of anaerobes.

References

- 1. Basic laboratory culture methods for anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mrclab.com [mrclab.com]

- 3. Anaerobic Culture Methods | PPTX [slideshare.net]

- 4. Anaerobes: General Characteristics - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sodium thioglycollate for microbial culture media [sigmaaldrich.com]

- 6. Sodium thioglycollate for microbial culture media [sigmaaldrich.com]

- 7. atamankimya.com [atamankimya.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Thioglycollate broth: Composition, Principle, and Uses • Microbe Online [microbeonline.com]

- 10. Fluid Thioglycollate Broth [faculty.collin.edu]

- 11. microbenotes.com [microbenotes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. goldstandarddiagnostics.com [goldstandarddiagnostics.com]

- 14. Thioglycolate broth - Wikipedia [en.wikipedia.org]

- 15. cephamls.com [cephamls.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. brainly.com [brainly.com]

- 18. exodocientifica.com.br [exodocientifica.com.br]

- 19. himedialabs.com [himedialabs.com]

- 20. exodocientifica.com.br [exodocientifica.com.br]

- 21. exodocientifica.com.br [exodocientifica.com.br]

- 22. Anaerobic Agar (Brewer), Granulated [himedialabs.com]

- 23. bio.libretexts.org [bio.libretexts.org]

Thioglycolate(2-) structure and its conjugate acid thioglycolic acid.

An In-depth Technical Guide to Thioglycolic Acid and its Conjugate Base, Thioglycolate(2-)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thioglycolic acid and its doubly deprotonated form, thioglycolate(2-). It covers their fundamental structures, physicochemical properties, synthesis, key reactions, and significant applications, with a focus on data presentation and experimental methodologies relevant to scientific and research applications.

Introduction and Core Structures

Thioglycolic acid (TGA), also known as mercaptoacetic acid (MAA), is a versatile organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1] This bifunctionality dictates its chemical behavior, allowing it to act as an acid, a reducing agent, and a metal chelator.[1] TGA is a colorless liquid with a characteristically strong and unpleasant odor.[1][2][3] It is miscible with water and polar organic solvents.[1][4]

As a diprotic acid, thioglycolic acid can donate two protons in succession. The first deprotonation from the carboxylic acid group yields the thioglycolate(1-) anion. The second, occurring at the thiol group, results in the thioglycolate(2-) dianion, also referred to as 2-sulfidoacetate.[1][5]

Caption: Acid-base equilibrium of thioglycolic acid.

Physicochemical and Quantitative Data

The properties of thioglycolic acid are well-documented, making it a predictable reagent in various experimental settings. Key quantitative data are summarized below.

Table 1: Physicochemical Properties of Thioglycolic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄O₂S | [6][7] |

| Molecular Weight | 92.12 g/mol | [3][6][7] |

| Density | 1.32 g/cm³ | [1] |

| Melting Point | -16 °C | [1][2] |

| Boiling Point | 96 °C at 5 mmHg | [1][2] |

| pKa₁ (Carboxylic Acid) | 3.83 | [1][8] |

| pKa₂ (Thiol) | 9.3 | [1][8] |

| Refractive Index (n²⁰/D) | 1.505 | [2] |

| Flash Point | 126 °C | [2][4] |

| Solubility in Water | Miscible | [1][2] |

Table 2: Toxicity Data for Thioglycolic Acid and its Salts

| Substance | Test | Species | Value | Source(s) |

| Thioglycolic Acid | LD₅₀ (Oral) | Rat | 73 - 261 mg/kg | [1][9] |

| Thioglycolic Acid | LC₅₀ (Inhalation, 4h) | Rat | 21 mg/m³ | [1][10] |

| Thioglycolic Acid | LD₅₀ (Dermal) | Rabbit | 848 mg/kg | [1][10] |

| Ammonium Thioglycolate | LD₅₀ (Oral) | Rat | 35 - 142 mg/kg (as active ingredient) | [8] |

| Sodium Thioglycolate (>98%) | LD₅₀ (Oral) | Rat | 50 - 200 mg/kg | [8] |

Synthesis and Experimental Protocols

Common Synthesis Routes

Thioglycolic acid is primarily synthesized through two established methods:

-

Reaction of Chloroacetate with Hydrosulfide: This is a common commercial method where sodium or potassium chloroacetate reacts with an alkali metal hydrosulfide in an aqueous solution.[1][11] The resulting salt is then acidified to yield free thioglycolic acid.[11]

-

Bunte Salt Method: This alternative route involves the reaction of sodium thiosulfate with chloroacetic acid to form a Bunte salt (Na[O₃S₂CH₂CO₂H]).[1] This intermediate is then hydrolyzed to produce thioglycolic acid and sodium bisulfate.[1]

Caption: Primary synthesis routes for Thioglycolic Acid.

Experimental Protocol: Synthesis from Sodium Chloroacetate

This protocol is based on the widely used commercial synthesis method.[11]

Materials:

-

Sodium Chloroacetate

-

Sodium Hydrosulfide (NaSH)

-

Sulfuric Acid (concentrated)

-

Organic Solvent (e.g., Ethyl Acetate)

-

Deionized Water

-

Reaction vessel with stirring and temperature control

Procedure:

-

Reaction: Prepare an aqueous solution of sodium hydrosulfide in the reaction vessel. While stirring vigorously, slowly add sodium chloroacetate to the solution. Maintain the temperature between ambient and 80°C.

-

Completion: The reaction forms the sodium salt of thioglycolic acid. Monitor the reaction progress by analyzing aliquots for the consumption of reactants.

-

Acidification: Once the reaction is complete, cool the mixture. Carefully add concentrated sulfuric acid to the aqueous solution to lower the pH and protonate the thioglycolate salt, forming free thioglycolic acid.

-

Extraction: Extract the free thioglycolic acid from the acidified aqueous layer using a suitable organic solvent like ethyl acetate.

-

Purification: Separate the organic layer and purify the thioglycolic acid by vacuum distillation.

-

Storage: Store the purified thioglycolic acid in sealed, airtight containers to prevent oxidation.[2][3]

Key Chemical Reactions

As a Reducing Agent

Thioglycolic acid is a potent reducing agent, a property that is enhanced at higher pH levels.[1] It is readily oxidized by air and other oxidizing agents to form its corresponding disulfide, dithiodiglycolic acid.[1][2][4] This reaction is fundamental to its use in cosmetics, such as hair perms, where it breaks disulfide bonds in hair keratin.[10]

Caption: Oxidation of TGA to its disulfide dimer.

Metal Chelation

In its dianionic form, thioglycolate(2-) is an effective chelating agent for various metal ions.[1] It forms stable complexes with iron, molybdenum, silver, and tin, a property leveraged for their detection and analysis.[1] The reaction with ferrous iron (Fe²⁺) produces a distinct red-violet ferric thioglycolate complex, which is a classic qualitative test for iron.[1]

Protocols for Key Applications

Experimental Protocol: Preparation of Thioglycolate Broth

Thioglycolate broth is a crucial medium in microbiology for determining the oxygen requirements of bacteria.[12] The sodium thioglycolate acts as a reducing agent, consuming oxygen to create an anaerobic environment in the lower portion of the medium.[12]

Components:

-

Casein and meat peptones (nutritive base)

-

Yeast extract

-

Dextrose

-

Sodium Thioglycolate (reducing agent)

-

L-cystine (reducing agent)

-

Resazurin (redox indicator, pink when oxidized)

-

Small amount of agar (to reduce oxygen diffusion)

-

Deionized water

Procedure:

-

Mixing: Dissolve all components except the agar in deionized water.

-

Heating: Add the agar and heat the mixture with gentle agitation until all components are fully dissolved.

-

Dispensing: Dispense the medium into test tubes.

-

Sterilization: Autoclave the tubes according to standard microbiological protocols.

-

Cooling & Storage: Allow the tubes to cool to room temperature. The top layer may turn pink due to oxygen diffusion, while the bottom should remain colorless. Store at room temperature in the dark.[13]

-

Inoculation: Inoculate the medium with the microbial sample. The growth pattern after incubation reveals the organism's oxygen tolerance (e.g., obligate anaerobes grow only at the bottom, while obligate aerobes grow only at the top).[12]

Experimental Protocol: Qualitative Detection of Iron

This protocol describes a simple method for detecting soluble iron compounds.

Materials:

-

Sample solution suspected to contain iron

-

Thioglycolic acid solution (e.g., 10% in water)

-

Ammonia solution (to make the solution alkaline)

Procedure:

-

Sample Prep: Take a small aliquot of the sample solution in a test tube.

-

Reagent Addition: Add a few drops of the thioglycolic acid solution to the sample.

-

Alkalinization: Add ammonia solution dropwise until the solution is alkaline (pH > 7.5).

-

Observation: The appearance of a reddish-purple color indicates the presence of iron.[14] The color is due to the formation of the ferric thioglycolate complex.[1] If the color develops and then fades quickly, it may indicate an insufficient amount of thioglycolic acid reagent.[14]

References

- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 2. Thioglycolic acid CAS#: 68-11-1 [m.chemicalbook.com]

- 3. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. Thioglycolate(2-) | C2H2O2S-2 | CID 17756758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 11. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 12. Thioglycolate broth - Wikipedia [en.wikipedia.org]

- 13. Thioglycollate Broth with Hemin, Vit. K, without indicator - THIO - Anaerobe Systems [anaerobesystems.com]

- 14. scribd.com [scribd.com]

The Lynchpin of Anaerobic Cultivation: A Technical Guide to the Redox Potential of Thioglycolate in Culture Media

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbiology and cellular research, the successful cultivation of anaerobic and microaerophilic organisms hinges on the meticulous control of the culture environment. Central to this control is the establishment of a low oxidation-reduction potential (redox potential or Eh), a critical parameter often modulated by the inclusion of reducing agents in the culture media. Among these, sodium thioglycolate stands out as a cornerstone ingredient in various formulations, most notably in Fluid Thioglycolate Medium (FTM). This technical guide provides an in-depth exploration of the redox potential of thioglycolate in culture media, offering quantitative insights, detailed experimental protocols, and visual representations of the underlying principles and workflows.

The Role and Mechanism of Thioglycolate in Reducing Redox Potential

Fluid Thioglycolate Medium is expertly formulated to support the growth of a wide spectrum of microorganisms, from strict aerobes to obligate anaerobes.[1] This versatility is largely attributable to the establishment of a redox gradient within the medium. The key components responsible for creating and maintaining a low redox potential are sodium thioglycolate and L-cystine.[2]

Sodium thioglycolate, a sulfhydryl-containing compound, acts as a potent reducing agent.[3] Its primary function is to scavenge molecular oxygen from the medium, thereby lowering the redox potential to levels suitable for anaerobic growth.[1] This process is crucial as many anaerobic organisms are not only inhibited but can be killed by the presence of oxygen and its reactive byproducts, such as peroxides.[3] L-cystine, another sulfur-containing amino acid, complements the action of sodium thioglycolate by also contributing to the reducing environment.[2]

The typical composition of Fluid Thioglycolate Medium, as specified by the United States Pharmacopeia (USP), is detailed in the table below.

Table 1: Typical Composition of Fluid Thioglycolate Medium (USP)

| Component | Concentration (g/L) | Purpose |

| Pancreatic Digest of Casein | 15.0 | Source of nitrogen, carbon, and amino acids.[2] |

| L-Cystine | 0.5 | Reducing agent; essential amino acid.[2] |

| Dextrose | 5.5 | Carbohydrate source for energy.[4] |

| Yeast Extract | 5.0 | Source of B-complex vitamins and growth factors.[4] |

| Sodium Chloride | 2.5 | Maintains osmotic equilibrium.[4] |

| Sodium Thioglycolate | 0.5 | Primary reducing agent to lower redox potential.[2] |

| Agar | 0.75 | Creates a slight viscosity to reduce oxygen diffusion.[3] |

| Resazurin | 0.001 | Redox indicator (pink when oxidized, colorless when reduced). |

| Final pH | 7.1 ± 0.2 at 25°C | Optimal for the growth of many bacteria.[4] |

The small amount of agar in the formulation is critical as it increases the viscosity of the medium, which in turn slows the diffusion of oxygen from the headspace into the deeper layers of the medium, thus helping to maintain the anaerobic conditions established by the thioglycolate.[3]

Quantifying the Redox Environment

The redox potential (Eh) of a culture medium is a measure of its tendency to accept or donate electrons. For the successful cultivation of anaerobic bacteria, a low Eh is essential. While the precise starting Eh of sterile Fluid Thioglycolate Medium can vary slightly based on preparation and storage, the presence of thioglycolate ensures it is significantly lower than that of standard aerobic culture media. The metabolic activity of microorganisms further influences the redox potential, typically causing it to decrease during growth.

The redox environment in thioglycolate medium is visually indicated by resazurin. This dye is pink in its oxidized state and becomes colorless as the redox potential decreases. In a properly prepared tube of thioglycolate medium, a pink layer at the top indicates the presence of oxygen, while the bulk of the medium below remains colorless, signifying an anaerobic environment.

Table 2: Redox Indicator in Thioglycolate Medium

| Indicator | Oxidized State (Color) | Reduced State (Color) | Approximate Redox Potential for Color Change (at pH 7.0) |

| Resazurin | Pink | Colorless | Around -42 mV to -51 mV |

Experimental Protocols

Preparation of Fluid Thioglycolate Medium

This protocol is based on the formulation specified by the United States Pharmacopeia (USP).

Materials:

-

Pancreatic digest of casein

-

L-Cystine

-

Dextrose

-

Yeast extract

-

Sodium chloride

-

Sodium thioglycolate

-

Agar

-

Resazurin

-

Purified water

-

Culture tubes or flasks

-

Autoclave

Procedure:

-

Suspend the components, as listed in Table 1, in 1 liter of purified water.

-

Heat the mixture to boiling to ensure complete dissolution of all ingredients.

-

Dispense the medium into appropriate culture tubes or flasks.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

Allow the medium to cool to room temperature.

-

Store the prepared medium in the dark at room temperature or as specified.

-

Quality Control: Before use, inspect the medium. If more than the upper one-third of the medium is pink, it indicates excessive oxidation. The medium can be restored once by heating in a boiling water bath or in flowing steam until the pink color disappears, and then rapidly cooling.[5]

Measurement of Redox Potential (Eh) in Thioglycolate Medium

This protocol outlines the electrometric measurement of redox potential using an Oxidation-Reduction Potential (ORP) electrode.

Materials:

-

pH/mV meter

-

ORP electrode with a platinum sensor and a reference electrode (e.g., Ag/AgCl)

-

Standard redox buffers for calibration (e.g., Zobell's solution)

-

Sterile Fluid Thioglycolate Medium

-

Anaerobic chamber or glove box (recommended for precise measurements of highly reduced media)

-

Stir plate and stir bar (optional, for ensuring homogeneity)

Procedure:

-

Electrode Calibration:

-

Connect the ORP electrode to the pH/mV meter.

-

Rinse the electrode with deionized water and gently blot dry.

-

Calibrate the electrode using standard redox buffers according to the manufacturer's instructions. This ensures the accuracy of the measurements.

-

-

Sample Preparation:

-

For sterile medium, measurements can be taken directly in the culture tube or a sterile beaker.

-

To minimize oxygen introduction, it is advisable to perform the measurement in an anaerobic chamber.

-

-

Measurement:

-

Immerse the ORP electrode into the thioglycolate medium, ensuring the sensor is fully submerged. For viscous media, allow sufficient time for the electrode to equilibrate.

-

If using a stir bar, ensure a slow and steady stir rate to maintain homogeneity without introducing excess oxygen.

-

Allow the reading on the mV meter to stabilize. This may take several minutes.

-

Record the stable millivolt (mV) reading. This is the redox potential (Eh) of the medium.

-

-

Post-Measurement:

-

Clean the electrode thoroughly with deionized water after each measurement to prevent cross-contamination and ensure accurate future readings.

-

Visualizing Key Processes

To better understand the principles and workflows associated with the redox potential of thioglycolate medium, the following diagrams have been created using the Graphviz DOT language.

Caption: Principle of the redox gradient in a tube of Fluid Thioglycolate Medium.

Caption: Workflow for the preparation and use of Fluid Thioglycolate Medium.

Conclusion

The redox potential of culture media is a pivotal factor in the successful cultivation of anaerobic and microaerophilic microorganisms. Sodium thioglycolate, a key component of Fluid Thioglycolate Medium, plays an indispensable role in establishing and maintaining the low redox potential necessary for the growth of these organisms. By understanding the principles behind redox potential modulation, adhering to rigorous preparation and measurement protocols, and utilizing visual indicators, researchers can ensure the creation of an optimal environment for their studies. This technical guide provides the foundational knowledge and practical methodologies for professionals in research and drug development to effectively harness the power of thioglycolate-containing media in their critical work.

References

The Genesis of a Gold Standard: An In-depth Technical Guide to Brewer's Thioglycolate Broth

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The ability to cultivate anaerobic and facultative anaerobic microorganisms is a cornerstone of modern microbiology, with profound implications for clinical diagnostics, industrial fermentation, and drug development. At the heart of this capability lies a deceptively simple yet ingeniously designed culture medium: Thioglycolate Broth. This technical guide delves into the history and development of this essential medium by its innovator, John H. Brewer, offering a comprehensive look at the experimental foundations and core principles that have established it as a gold standard for over eight decades.

A Rich History Rooted in the Challenge of Anaerobiosis

The early 20th century presented a significant hurdle for microbiologists: the reliable cultivation of anaerobic bacteria. These organisms, for which oxygen is toxic, required specialized and often cumbersome techniques to create an anoxic environment. The breakthrough came in 1940 when John H. Brewer, in a landmark publication, introduced a clear liquid medium that facilitated the growth of anaerobes in a standard laboratory setting without the need for anaerobic jars or vacuum pumps.[1][2][3] Brewer's ingenuity lay in the synergistic combination of a reducing agent and a minimal amount of agar, a formulation that remains largely unchanged in its core principles today.[4]

The Core Principles: A Symphony of Chemical Reduction and Physical Barriers

The success of Brewer's Thioglycolate Broth hinges on two key innovations that work in concert to create a gradient of oxygen tension within a single test tube.

1. Chemical Reduction with Sodium Thioglycollate: The primary innovation was the inclusion of sodium thioglycollate. This sulfhydryl-containing compound acts as a potent reducing agent, actively consuming molecular oxygen from the medium.[1][2][3] This chemical reaction effectively creates an anaerobic environment in the lower portion of the broth. Furthermore, sodium thioglycollate has the added benefit of neutralizing the bacteriostatic effects of mercurial compounds, which were common preservatives in biological products, thus expanding the medium's utility in sterility testing.[1][4]

2. Physical Barrier with a Low Concentration of Agar: Brewer's second crucial insight was the addition of a very small amount of agar (typically 0.05% to 0.75%).[1][3][4] This low concentration does not solidify the medium but creates a viscous consistency that serves several purposes:

-

It slows the diffusion of oxygen from the air into the deeper layers of the broth.[1][2][3]

-

It helps to maintain the anaerobic environment created by the sodium thioglycollate.[1]

-

It retards the dispersion of CO2 produced by the microorganisms, further supporting the growth of some anaerobes.[2][3]

3. Visual Indication of Oxygenation with Methylene Blue or Resazurin: To provide a visual cue of the oxygen gradient, an oxidation-reduction indicator is incorporated. In Brewer's original formulation and many subsequent variations, this is methylene blue, which is blue or green in the presence of oxygen and colorless in its absence.[5][6] Another commonly used indicator is resazurin, which is pink when oxidized and colorless when reduced.[2][3] This allows the researcher to quickly assess the extent of oxygenation in the medium.

The Original Formulation: A Quantitative Breakdown

The original formulation of Brewer's Thioglycollate Medium provided a robust and versatile environment for a wide range of microorganisms. The components were carefully selected to provide the necessary nutrients for growth while establishing and maintaining the crucial oxygen gradient.

| Component | Concentration (g/L) | Purpose |

| Proteose Peptone | 10.0 | Provides essential nutrients such as nitrogen, carbon, vitamins, and amino acids to support the growth of a wide variety of bacteria, including fastidious organisms.[5][6] |

| Beef Infusion (from 500g) | - | A rich source of growth factors, minerals, and amino acids, further enhancing the nutritional profile of the medium.[4][6] |

| Dextrose (Glucose) | 5.0 | A readily available carbohydrate source for energy production by fermentative organisms.[5][6] |

| Sodium Chloride | 5.0 | Maintains the osmotic equilibrium of the medium, preventing cell lysis.[5][6] |

| Dipotassium Phosphate | 2.0 | Acts as a buffer to stabilize the pH of the medium, which can be altered by bacterial metabolism.[5][6] |

| Sodium Thioglycollate | 0.5 | The key reducing agent that creates an anaerobic environment by consuming dissolved oxygen.[5][6] It also neutralizes the inhibitory effects of mercurial preservatives.[1][4] |

| Methylene Blue | 0.002 | An oxidation-reduction indicator that is blue-green in the presence of oxygen and colorless in its absence, visually indicating the aerobic zone.[5][6] |

| Agar | 0.5 | Added in a low concentration to increase viscosity, which limits the diffusion of oxygen into the medium and helps to maintain anaerobiosis in the lower depths.[1][5] |

| Final pH at 25°C | 7.2 ± 0.2 |

Experimental Protocol: A Step-by-Step Guide to Utilization

The preparation and use of Brewer's Thioglycollate Broth follow a standardized protocol designed to ensure the establishment of the oxygen gradient and prevent contamination.

1. Preparation of the Medium:

-

Suspend the dehydrated medium in purified/distilled water according to the manufacturer's instructions (typically around 29-40.5 grams per liter, depending on the specific formulation).[5]

-

Heat the mixture to boiling to ensure complete dissolution of all components.[5]

-

Dispense the medium into appropriate containers, such as test tubes or bottles.[5]

2. Sterilization:

-

Sterilize the dispensed medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[5]

3. Pre-use Check and Re-deoxygenation:

-

Before use, inspect the medium. The upper portion (approximately the top 10-30%) may appear blue or green, indicating the presence of dissolved oxygen.[5][6]

-

If more than the upper third of the medium is oxidized, it should be deoxygenated by heating in a boiling water bath or with free-flowing steam until the blue/green color disappears.[5][7] The medium should not be reheated more than once.[8]

4. Inoculation:

-

Inoculate the specimen deep into the lower portion of the broth to ensure it reaches the anaerobic zone. If using a swab, insert it to the bottom of the tube.[1]

5. Incubation:

-

Incubate the inoculated tubes aerobically at the appropriate temperature for the target organism (typically 35-37°C for clinical isolates).[1] The caps should be tightened to prevent further oxygen entry.[1]

6. Observation and Interpretation:

-

Examine the tubes for turbidity, which indicates microbial growth.[1] The location of the growth within the tube is indicative of the organism's oxygen requirements:

-

Obligate aerobes: Growth only in the upper, oxygenated (blue/green) layer.[9]

-

Obligate anaerobes: Growth only in the lower, anoxic (colorless) portion of the tube.[9]

-

Facultative anaerobes: Growth throughout the tube, but typically denser in the aerobic zone where they can perform aerobic respiration, which yields more energy.[9]

-

Microaerophiles: Growth in a narrow band below the most highly oxygenated zone.[9]

-

Aerotolerant anaerobes: Even growth throughout the medium.[9]

-

Visualizing the Workflow and Principles

To further elucidate the experimental workflow and the underlying principles of Brewer's Thioglycolate Broth, the following diagrams are provided.

Caption: A flowchart illustrating the standard workflow for the preparation and use of Brewer's Thioglycolate Broth.

Caption: A diagram illustrating the logical relationships between the key components of Brewer's Thioglycolate Broth and their functional outcomes.

Evolution and Modifications: Building on a Solid Foundation

While Brewer's original formulation was revolutionary, the versatility of the medium has led to several modifications over the years to suit specific applications. For instance, some formulations include the addition of Vitamin K1 and hemin to support the growth of more fastidious anaerobes.[1] Other variations may alter the concentration of thioglycollate or dextrose.[7][10] The core principles, however, remain the same, a testament to the robustness of Brewer's initial design. These modifications are often tailored for specific purposes, such as sterility testing of biological products where a higher concentration of thioglycollate may be used to neutralize preservatives.[7][11]

Conclusion

John H. Brewer's development of thioglycolate broth was a pivotal moment in the history of microbiology. By combining a chemical reducing agent with a physical diffusion barrier, he created a simple, elegant, and highly effective medium for the cultivation of a wide range of microorganisms with varying oxygen requirements. The enduring legacy of Brewer's Thioglycollate Broth is evident in its continued and widespread use in clinical, research, and industrial laboratories worldwide. Its history serves as a powerful example of how a deep understanding of microbial physiology and chemistry can lead to innovations that shape the future of science.

References

- 1. dalynn.com [dalynn.com]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. microxpress.in [microxpress.in]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. tmmedia.in [tmmedia.in]

- 7. exodocientifica.com.br [exodocientifica.com.br]

- 8. microbenotes.com [microbenotes.com]

- 9. Thioglycolate broth - Wikipedia [en.wikipedia.org]

- 10. tmmedia.in [tmmedia.in]

- 11. himedialabs.com [himedialabs.com]

Navigating the Handling of Sodium Thioglycolate Powder: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safe handling and application of sodium thioglycolate powder is paramount. This guide provides an in-depth overview of its chemical properties, associated hazards, and detailed protocols for its use in scientific research, with a focus on safety and best practices.

Sodium thioglycolate (C₂H₃NaO₂S) is a hygroscopic white powder known for its characteristic odor.[1][2][3] It is widely utilized across various scientific disciplines, primarily for its properties as a reducing agent.[4][5] In bacteriology, it is a key component in preparing thioglycolate media for the cultivation of anaerobic and microaerophilic microorganisms.[1][2][3][4][6] Its ability to create a reduced environment also makes it valuable in inflammation research for eliciting neutrophils and macrophages.[4] In the pharmaceutical industry, sodium thioglycolate serves as a stabilizing agent in drug formulations.[7]

Physicochemical and Toxicological Data

A clear understanding of the quantitative data associated with sodium thioglycolate is essential for its safe handling and application. The following tables summarize its key physicochemical properties and toxicological data.

Table 1: Physicochemical Properties of Sodium Thioglycolate

| Property | Value | Source |

| Molecular Formula | C₂H₃NaO₂S | [8] |

| Molecular Weight | 114.10 g/mol | [5][8][9] |

| Appearance | White to off-white hygroscopic powder with a stench | [1][4][10] |

| Melting Point | >300 °C (>572 °F) | [1][5][11][12] |

| Solubility in Water | Soluble (609.1 g/L at 20 °C) | [9][11] |

| Solubility in Ethanol | Slightly soluble | [1][4] |

| pH | 6.7 (100 g/L solution at 20 °C) | [9][11][13][14] |

| Vapor Pressure | <0.1 hPa at 25 °C | [9][11][13][14] |

| Bulk Density | 200 kg/m ³ | [9][13] |

Table 2: Toxicological Data for Sodium Thioglycolate

| Endpoint | Value | Species | Route | Source |

| LD50 | 504 mg/kg | Mouse | Oral | [1] |

| LD50 | 148 mg/kg | Rat | Intraperitoneal | [13] |

| Developmental NOAEL | 100 mg/kg/day | Rat | Dermal | [5][10] |

Table 3: Occupational Exposure Limits for Thioglycolic Acid (as a reference)

| Organization | Limit | Value | Notes |

| ACGIH TLV-TWA | 1 ppm | 3.8 mg/m³ | Skin notation |

| NIOSH REL-TWA | 1 ppm | 4 mg/m³ | 10-hour work shift, Skin notation |

| OSHA PEL | 1 ppm | 4 mg/m³ | Skin notation |

Hazard Identification and Safety Precautions

Sodium thioglycolate is classified as a hazardous substance and requires careful handling to minimize risks.

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Acute Toxicity, Inhalation: Toxic if inhaled.

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

When handling sodium thioglycolate powder, the following personal protective equipment is mandatory:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Wear suitable impervious gloves.

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and consider disposable Tyvek-type sleeves taped to gloves.

-

Respiratory Protection: In case of insufficient ventilation or when weighing and diluting the neat chemical, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep locked up or in an area accessible only to qualified or authorized persons.[11] It is hygroscopic and may discolor on exposure to air.[1][2]

Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.

-

Specific Hazards: Combustion may produce toxic and/or corrosive gases, including carbon oxides and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Dampen the solid spill material with water before transferring it to a suitable container for disposal. Use absorbent paper dampened with water to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with a soap and water solution.

Experimental Protocols

Preparation of Thioglycolate Medium for Anaerobic Bacteriology

Sodium thioglycolate is a crucial reducing agent in microbiological media, creating an anaerobic environment suitable for the growth of obligate anaerobes.

Methodology:

-

Dissolution: Suspend the powdered thioglycolate medium components, including sodium thioglycolate, in distilled water according to the manufacturer's instructions.

-

Heating: Heat the mixture to boiling while stirring to ensure complete dissolution of the medium.

-

Dispensing: Distribute the medium into culture tubes or bottles.

-

Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Cooling and Storage: Allow the medium to cool to room temperature. Store with tightened caps to minimize oxygen reabsorption. The medium should be freshly prepared or boiled and cooled just before use.

-

Inoculation: Inoculate the medium aseptically. For solid samples or swabs, stab into the lower portion of the medium.

-

Incubation: Incubate aerobically at 35-37°C with tightened caps for 24-48 hours, or longer if required. Growth patterns will indicate the oxygen requirements of the microorganisms.

Workflow for Preparing Thioglycolate Medium

Elicitation of Peritoneal Macrophages in Mice

Sodium thioglycolate is used to induce a sterile inflammatory response in the peritoneal cavity of mice, leading to the recruitment of a large number of macrophages for immunological studies.

Methodology:

-

Preparation of Thioglycolate Solution: Prepare a 3% (w/v) sterile solution of Brewer thioglycollate medium in sterile saline or water. Autoclave the solution to ensure sterility.

-

Intraperitoneal Injection: Inject mice intraperitoneally with the sterile thioglycollate solution. The typical dose is 1-3 mL per mouse, depending on the age and size of the animal.

-

Incubation Period: House the mice under standard conditions for 3-4 days to allow for the optimal infiltration of macrophages into the peritoneal cavity.

-

Euthanasia: Euthanize the mice using an institutionally approved method.

-

Peritoneal Lavage: Sterilize the abdominal area with 70% ethanol. Make a small incision in the skin and peel it back to expose the peritoneal wall, being careful not to puncture it.

-

Cell Collection: Inject the peritoneal cavity with 5-10 mL of cold, sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). Gently massage the abdomen to dislodge the cells.

-

Aspiration: Carefully aspirate the peritoneal fluid containing the elicited macrophages using a syringe and needle.

-

Cell Processing: Place the collected cell suspension on ice. The cells can then be washed, counted, and prepared for downstream applications such as cell culture, flow cytometry, or functional assays.

Workflow for Eliciting Peritoneal Macrophages

Signaling Pathways and Logical Relationships

While direct modulation of specific signaling pathways by sodium thioglycolate is not extensively documented, its primary function as a reducing agent suggests an indirect influence on cellular processes regulated by redox status. Many signaling pathways, including those involved in inflammation and apoptosis, are sensitive to the cellular redox environment.

The use of sodium thioglycolate to elicit an inflammatory response, which involves the activation of macrophages, points to a complex interplay with inflammatory signaling cascades. Macrophage activation is known to involve pathways such as NF-κB and MAPK.[15][16][17][18] By creating a reducing environment, sodium thioglycolate may alter the activity of redox-sensitive proteins within these pathways, thereby influencing the inflammatory response.

Potential Cellular Effects of Sodium Thioglycolate

Conclusion

Sodium thioglycolate powder is a valuable reagent in research and drug development, but its hazardous nature necessitates strict adherence to safety protocols. A thorough understanding of its properties, potential risks, and proper handling procedures is essential for the well-being of laboratory personnel and the integrity of experimental outcomes. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize sodium thioglycolate in their scientific endeavors.

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. NTP Technical Report on the Toxicity Studies of Sodium Thioglycolate (CASRN 367-51-1) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. Sodium Thioglycolate | C2H3NaO2S | CID 23690444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. scbt.com [scbt.com]

- 9. Sodium thioglycolate CAS 367-51-1 | 106691 [merckmillipore.com]

- 10. Sodium thioglycolate - Hazardous Agents | Haz-Map [haz-map.com]

- 11. chembk.com [chembk.com]

- 12. Sodium Thioglycolate Manufacturer,Sodium Thioglycolate Supplier, Exporter [suvidhinathlab.com]

- 13. Sodium thioglycolate | 367-51-1 [chemicalbook.com]

- 14. Sodium thioglycolate CAS 367-51-1 - Buy Sodium thioglycolate, 367-51-1, C2H5NaO2S Product on BOSS CHEMICAL [bosschemical.com]

- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

An In-Depth Technical Guide to Thioglycolic Acid and Sodium Thioglycolate in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences and specific applications of thioglycolic acid (TGA) and its sodium salt, sodium thioglycolate, in a research context. This document aims to equip researchers with the necessary knowledge to select the appropriate compound for their experimental needs, with a focus on practical applications, detailed protocols, and quantitative data.

Core Chemical and Physical Properties

The primary distinction between thioglycolic acid and sodium thioglycolate lies in their acidic and salt forms, respectively. This fundamental difference dictates their behavior in solution and, consequently, their suitability for various research applications. TGA is a weak acid, while sodium thioglycolate is its neutral salt.

| Property | Thioglycolic Acid (TGA) | Sodium Thioglycolate |

| Chemical Formula | HSCH₂COOH | HSCH₂COONa |

| Molecular Weight | 92.12 g/mol | 114.10 g/mol [1] |

| Appearance | Colorless liquid with a strong, unpleasant odor[2] | White crystalline powder or solid with a slight odor[3][4] |

| pKa | pKa1 (~COOH): 3.83, pKa2 (~SH): 9.3 | Not applicable (salt of a weak acid) |

| pH in Solution | Acidic | Approximately neutral (pH ~6.7-7.0 in water) |

| Solubility | Miscible with water and polar organic solvents[2] | Highly soluble in water[3] |

| Reducing Agent Activity | Effective, especially at higher pH[2] | Effective reducing agent[5] |

Core Differences in Research Applications

The choice between TGA and sodium thioglycolate in research is primarily dictated by the pH requirements of the experimental system.

-

Thioglycolic Acid (TGA) , being acidic, is often utilized in applications where a low pH is either required or tolerated. Its primary research applications are in materials science and chemical synthesis. The carboxylic acid group allows for covalent modification and functionalization of various molecules and nanomaterials.

-

Sodium Thioglycolate , being a neutral salt, is the preferred choice for biological applications where maintaining a physiological pH is crucial to preserve the structure and function of cells, proteins, and other biological molecules. Its principal research uses are in microbiology and immunology.

Thioglycolic Acid in Research Applications

Nanoparticle Functionalization and Drug Delivery

TGA is widely used to functionalize nanoparticles, enhancing their stability, solubility, and providing a reactive handle for further conjugation. The thiol group of TGA has a strong affinity for the surface of noble metal nanoparticles (e.g., gold), while the carboxylic acid group can be used for covalent attachment of drugs, targeting ligands, or polymers.

Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs) with Thioglycolic Acid

This protocol describes the surface modification of AuNPs with TGA to create a carboxyl-terminated, stable nanoparticle suspension.

Materials:

-

Gold nanoparticles (AuNPs) suspension

-

Thioglycolic acid (TGA)

-

Potassium carbonate (K₂CO₃)

-

Phosphate buffered saline (PBS)

-

Centrifuge

Methodology:

-

Preparation of TGA solution: Prepare a 10 mM solution of TGA in deionized water. Adjust the pH to ~10.0 using potassium carbonate.

-

Functionalization: To 1 mL of the AuNPs suspension, add 500 µL of the 10 mM TGA solution.

-

Incubation: Incubate the mixture for 10 minutes at room temperature with gentle stirring.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs.

-